Ethyl 2-(4-oxocyclohexyl)butanoate is an organic compound with the molecular formula and a molecular weight of 212.29 g/mol. It is classified as an ester, specifically a butanoate, derived from the reaction of butanoic acid and 4-oxocyclohexyl alcohol. The compound is recognized for its potential applications in various scientific fields, particularly in organic synthesis and medicinal chemistry.
The compound is known by its IUPAC name, Ethyl 2-(4-oxocyclohexyl)butanoate, and has a CAS number of 1923824-52-5 . Its structure features a cyclohexane ring substituted with a ketone group (4-oxocyclohexyl) attached to a butanoate moiety.
The synthesis of Ethyl 2-(4-oxocyclohexyl)butanoate can be achieved through several methods, with one common approach being the esterification of 2-(4-oxocyclohexyl)butanoic acid with ethanol. This reaction typically requires an acid catalyst to facilitate the formation of the ester bond.
Technical Details:
Ethyl 2-(4-oxocyclohexyl)butanoate features a cyclohexane ring with a ketone functional group as part of its structure. The structure can be represented using the SMILES notation: CCOC(=O)C(CC)C1CCC(=O)CC1.
Ethyl 2-(4-oxocyclohexyl)butanoate can participate in various chemical reactions typical of esters, including hydrolysis, transesterification, and reduction.
Technical Details:
The mechanism of action for Ethyl 2-(4-oxocyclohexyl)butanoate primarily involves its reactivity as an ester in organic synthesis. Its ability to undergo nucleophilic attack at the carbonyl carbon makes it a useful intermediate in various synthetic pathways.
Data:
These properties make Ethyl 2-(4-oxocyclohexyl)butanoate suitable for various applications in research and industry .
Ethyl 2-(4-oxocyclohexyl)butanoate finds applications primarily in scientific research, particularly in:
CAS No.: 1502-47-2
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 13966-05-7
CAS No.: